molecular formula C10H21ClN2O B3376028 N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride CAS No. 1170056-07-1

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride

Cat. No.: B3376028
CAS No.: 1170056-07-1
M. Wt: 220.74
InChI Key: OPPSCBXDBJJMGS-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a chemical compound likely containing elements such as carbon, hydrogen, nitrogen, and chlorine. It seems to be an amide, which is a type of compound that includes a carbonyl group (C=O) and an amine group (N-H) in its structure .


Molecular Structure Analysis

The molecular structure of a compound like this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group with four carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving compounds like this compound could vary widely depending on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, similar compounds like N-(tert-Butyl)hydroxylamine hydrochloride are solid at room temperature, soluble in water, and have a molecular weight of 125.60 g/mol .

Scientific Research Applications

1. Potential Antipsychotic Agent

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride and its analogues have been evaluated for their potential as antipsychotic agents. Studies have focused on their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize the apomorphine-induced climbing response in mice. Notably, certain derivatives exhibited potent in vivo activities with a lower incidence of extrapyramidal side effects, indicative of antipsychotic activity (Norman, Navas, Thompson, & Rigdon, 1996).

2. Analgesic Activity and Chemical Modification

The compound has also been a subject of research in the context of analgesic activity. One specific study on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a related compound, focused on its effectiveness in alleviating chronic pain in rats and its pharmacological profile. The study aimed to improve the compound's pharmacokinetics and reduce its hyperthermia side-effect (Nie et al., 2020).

3. Antimalarial Candidate

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate, structurally related to this compound. It was developed for its activity against Plasmodium falciparum and rodent malaria parasites. The molecule's development process included optimization based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009).

4. Inhibitor of Acetylcholinesterase

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to N-(tert-Butyl)-4-piperidinecarboxamide, demonstrated their potential as inhibitors of acetylcholinesterase (AChE). This is relevant for conditions like Alzheimer's disease, where AChE inhibitors are sought for therapeutic benefits. Certain compounds in this category showed significantly high potency against AChE (Sugimoto et al., 1990).

Safety and Hazards

The safety and hazards associated with a compound like N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride would depend on its specific properties. For instance, N-(tert-Butyl)hydroxylamine hydrochloride can cause skin and eye irritation and is harmful if swallowed .

Future Directions

The future directions for research on N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride would depend on its potential applications. For example, if it has pharmaceutical applications, future research could focus on improving its efficacy and safety .

Biochemical Analysis

Biochemical Properties

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, which can enhance or inhibit the activity of specific enzymes.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact oxidative stress and neuroinflammation, which are critical factors in the development of neurodegenerative diseases . By altering these cellular processes, this compound can potentially be used in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. For example, it has been used in spin trapping of short-lived radicals, indicating its role in stabilizing reactive intermediates . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Its hygroscopic nature requires careful handling to prevent degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and neuroinflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it undergoes hydroxylation, carbonylation, and N-demethylation, which are critical steps in its metabolic processing . These metabolic pathways can influence the compound’s efficacy and safety in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is soluble in water, which facilitates its transport across cell membranes . It may interact with specific transporters or binding proteins that influence its localization and accumulation within cells.

Properties

IUPAC Name

N-tert-butylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPSCBXDBJJMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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